N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1856087-23-4 |
|---|---|
Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-6-18-10-13(11(3)16-18)14-7-12-8-15-17(5-2)9-12/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
IKGYFRYVXGCSID-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)CC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
Hydrazine derivatives react with β-keto esters or diketones under acidic conditions to form 1H-pyrazole intermediates. For example, ethyl 3-oxobutanoate and 1-ethylhydrazine undergo cyclization in refluxing acetic acid to yield 1-ethyl-1H-pyrazole-4-carboxylate. Similarly, 3-methyl-1-propylpyrazole is synthesized using propylhydrazine and acetylacetone.
Functionalization and Coupling
The carboxylate intermediate undergoes reduction to a hydroxymethyl group using NaBH₄, followed by oxidation to an aldehyde with Dess–Martin periodinane. Reductive amination links the two pyrazole units: the aldehyde reacts with 3-methyl-1-propylpyrazol-4-amine in the presence of NaBH(OAc)₃, yielding the target compound.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | AcOH, 120°C, 6h | 85–92 |
| Reduction (NaBH₄) | THF, 0°C → RT, 2h | 89 |
| Oxidation (Dess–Martin) | DCM, RT, 1h | 76 |
| Reductive Amination | NaBH(OAc)₃, DCE, 12h | 68 |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables modular assembly of substituted pyrazoles.
Boronic Ester Preparation
(1-Ethyl-1H-pyrazol-4-yl)boronic acid pinacol ester is synthesized via Miyaura borylation of 4-bromo-1-ethylpyrazole with bis(pinacolato)diboron and Pd(dppf)Cl₂.
Coupling with Halogenated Pyrazoles
The boronic ester reacts with 4-chloro-3-methyl-1-propylpyrazole under Suzuki conditions (PdCl₂(dppf), K₂CO₃, dioxane/H₂O, 90°C). Subsequent methylation of the amine bridge completes the synthesis.
Optimization Insights:
-
Catalyst Loading: 5 mol% PdCl₂(dppf) maximizes yield (72%) while minimizing side products.
-
Solvent System: A 4:1 dioxane/water ratio improves boronic acid stability.
Buchwald-Hartwig Amination
This method directly constructs the methylene-linked amine bridge between pre-formed pyrazole units.
Substrate Preparation
4-(Chloromethyl)-1-ethylpyrazole is synthesized by treating 1-ethylpyrazol-4-methanol with thionyl chloride.
Palladium-Mediated Coupling
The chloride intermediate reacts with 3-methyl-1-propylpyrazol-4-amine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C.
Performance Metrics:
Reductive Amination of Pyrazole Aldehydes
A one-pot approach combines aldehyde and amine precursors under reducing conditions.
Aldehyde Synthesis
1-Ethylpyrazole-4-carbaldehyde is prepared via oxidation of 1-ethylpyrazol-4-methanol using MnO₂ in dichloromethane.
Coupling Reaction
The aldehyde reacts with 3-methyl-1-propylpyrazol-4-amine and NaBH₃CN in methanol at 50°C.
Advantages:
Solid-Phase Synthesis
For high-throughput applications, resin-bound strategies enable rapid iteration.
Resin Functionalization
Wang resin is loaded with Fmoc-protected 1-ethylpyrazol-4-methylamine using HBTU/DIEA activation.
On-Resin Assembly
Deprotection (20% piperidine/DMF) exposes the amine, which couples with 4-chloro-3-methyl-1-propylpyrazole under microwave irradiation (120°C, 30 min). Cleavage with TFA/H₂O liberates the target compound.
Efficiency Metrics:
Comparative Analysis of Methods
| Method | Yield Range (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Cyclocondensation | 68–85 | 90–95 | Moderate | Low |
| Suzuki Coupling | 65–72 | 88–93 | High | High |
| Buchwald-Hartwig | 60–65 | 85–90 | Moderate | Very High |
| Reductive Amination | 70–75 | 92–97 | High | Moderate |
| Solid-Phase | 80–90 | >95 | Low | Very High |
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in ethanol or tetrahydrofuran.
Substitution: Halogenated compounds; typically in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₈H₁₅N₃
Molecular Weight : 153.22 g/mol
IUPAC Name : N-(1-(1-ethyl-3-methylpyrazol-4-yl)methyl)-N-methylmethanamine
Chemical Structure : The compound features a pyrazole ring, which is known for its diverse pharmacological properties, making it a valuable scaffold in drug design.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Key Findings :
- In vitro tests demonstrated significant antimicrobial activity comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6.
Study Results :
A series of pyrazole derivatives were evaluated for their inhibition rates at a concentration of 10 µM:
| Cytokine | Inhibition Rate (%) |
|---|---|
| TNF-α | 75% |
| IL-6 | 85% |
Antitumor Activity
Research indicates that pyrazole derivatives possess promising anticancer properties. This compound has been tested against various cancer cell lines.
Case Study Overview :
In studies involving HepG2 (liver carcinoma) and A549 (lung carcinoma) cell lines, the compound exhibited notable cytotoxicity.
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 5.35 |
| A549 | 8.74 |
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine are compared below with five related pyrazole derivatives, highlighting differences in substituents, molecular weight, and key features.
Table 1: Comparative Analysis of Pyrazole-Based Amines
Key Observations:
Substituent Effects: Alkyl vs. Electron-Donating vs. Electron-Withdrawing Groups: The 3-methyl group in the target compound (electron-donating) contrasts with the 4-chloro substituent in ’s analog (electron-withdrawing), which may influence electronic properties and binding interactions .
Molecular Weight Trends :
- The target compound (234.35 Da) has a higher molecular weight than cyclopropane- and pyridinyl-substituted analogs (192.26–214.26 Da), which may impact its drug-likeness and absorption properties .
Synthetic Yields :
- The low yield (17.9%) of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () highlights challenges in coupling reactions with aromatic amines, whereas the target compound’s 95% purity suggests optimized synthesis or purification protocols .
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, highlighting its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H24N5, with a molecular weight of 296.37 g/mol. The compound features two pyrazole rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H24N5 |
| Molecular Weight | 296.37 g/mol |
| CAS Number | 1856076-73-7 |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown that certain derivatives exhibit excellent activity against various pathogens.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives, including N-[...]. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- The derivatives displayed significant biofilm inhibition, which is crucial for combating chronic infections caused by these bacteria .
Anticancer Activity
The anticancer potential of pyrazole compounds has been extensively researched, with promising results indicating their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Evaluation
In a comprehensive study on various pyrazole derivatives, including N-[...], the following findings were reported:
- Cell Lines Tested: MCF7 (breast cancer), SF268 (CNS cancer), and NCI-H460 (lung cancer).
- Growth Inhibition: The compound exhibited IC50 values of 3.79 µM for MCF7 and 12.50 µM for SF268, indicating potent cytotoxic effects.
- Mechanism of Action: The compound likely induces apoptosis in cancer cells through mitochondrial pathways and may inhibit specific kinases involved in cell cycle regulation .
Anti-inflammatory Activity
Pyrazole derivatives are also being explored for their anti-inflammatory properties, particularly in the context of diseases characterized by excessive inflammation.
Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha by blocking specific signaling pathways involved in inflammation. This mechanism is particularly relevant in conditions like rheumatoid arthritis and other autoimmune disorders .
Q & A
Basic: What are the optimal synthetic routes for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting a halogenated pyrazole precursor (e.g., 4-iodo-3-methylpyrazole) with 1-ethylpyrazol-4-ylmethylamine under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO at 35–60°C for 24–48 hours .
- Catalytic coupling : Copper(I) bromide or palladium catalysts may enhance cross-coupling efficiency for alkylation or amination steps .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization yields the final product with >90% purity .
Basic: How is the structural characterization of this compound validated?
Key analytical methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., δ 8.87 ppm for pyrazole protons) and amine functionality .
- Mass spectrometry (HRMS-ESI) : Molecular ion peaks (e.g., m/z 251.30 [M+H]) verify molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 76.80%, H: 6.14%, N: 17.06% for analogous compounds) .
Basic: What are the stability profiles of this compound under experimental conditions?
- Thermal stability : Stable at room temperature but degrades above 100°C, requiring storage at 2–8°C .
- Solvent compatibility : Soluble in DMSO, DMF, and methanol; avoid strong oxidizers (e.g., HO) to prevent decomposition .
Advanced: How do structural modifications influence biological activity?
Comparative structure-activity relationship (SAR) studies reveal:
| Modification | Impact | Reference |
|---|---|---|
| Ethyl → Propyl substitution | Enhances lipophilicity, improving blood-brain barrier penetration . | |
| Fluorine addition | Increases metabolic stability and receptor binding affinity (e.g., kinase inhibition) . | |
| Methoxy group | Alters electronic properties, reducing off-target interactions . |
Advanced: How can researchers resolve contradictions in reported synthesis yields?
Discrepancies in yields (e.g., 17.9% vs. 82% for similar steps) arise from:
- Catalyst choice : Copper(I) bromide vs. palladium affects coupling efficiency .
- Reaction time : Extended durations (48–72 hours) improve conversion but risk side reactions .
- Purification methods : Gradient chromatography outperforms simple filtration .
Advanced: What biological targets and mechanisms are hypothesized for this compound?
- Enzyme inhibition : Potential kinase or protease binding via pyrazole-amine interactions, validated by molecular docking .
- Receptor modulation : Fluorine substituents may enhance selectivity for G-protein-coupled receptors (GPCRs) .
- Cellular assays : MTT and antibacterial assessments guide mechanistic studies .
Advanced: Which analytical methods ensure purity and consistency in pharmacological studies?
- HPLC : Purity >98% confirmed via reverse-phase columns (C18) with UV detection .
- TLC monitoring : R values track reaction progress during synthesis .
- Elemental analysis : Validates batch-to-batch consistency .
Advanced: How should conflicting reactivity data be interpreted?
Contradictions in reactivity (e.g., stability in DMSO vs. decomposition in HO) are context-dependent:
- Solvent effects : Polar aprotic solvents stabilize intermediates, while protic solvents accelerate degradation .
- pH sensitivity : Amine protonation in acidic conditions alters nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
